4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 900006-17-9
VCID: VC8314445
InChI: InChI=1S/C24H21N3O2S/c1-15-7-12-21-22(16(15)2)26-24(30-21)27(14-20-6-4-5-13-25-20)23(29)19-10-8-18(9-11-19)17(3)28/h4-13H,14H2,1-3H3
SMILES: CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)C)C
Molecular Formula: C24H21N3O2S
Molecular Weight: 415.5 g/mol

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

CAS No.: 900006-17-9

Cat. No.: VC8314445

Molecular Formula: C24H21N3O2S

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide - 900006-17-9

Specification

CAS No. 900006-17-9
Molecular Formula C24H21N3O2S
Molecular Weight 415.5 g/mol
IUPAC Name 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C24H21N3O2S/c1-15-7-12-21-22(16(15)2)26-24(30-21)27(14-20-6-4-5-13-25-20)23(29)19-10-8-18(9-11-19)17(3)28/h4-13H,14H2,1-3H3
Standard InChI Key VVMRWCATLPCVLC-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)C)C
Canonical SMILES CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)C)C

Introduction

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound belonging to the benzothiazole derivatives and benzamides. This compound is notable for its potential applications in medicinal chemistry and research, particularly due to its diverse biological activities, including antimicrobial and anticancer properties.

Key Features:

  • Molecular Formula: Not explicitly provided in the search results.

  • Molecular Weight: Approximately 415.5 g/mol.

  • Classification: Benzamide derivative with a benzothiazole moiety.

Synthesis of 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

The synthesis of this compound typically involves several key steps, including the formation of the benzothiazole core, acetylation, and amidation reactions. The specific conditions, such as temperature, solvent choice, and reaction time, must be optimized to achieve the desired yield and purity.

Synthetic Steps:

  • Formation of Benzothiazole Core: This involves the cyclization of appropriate precursors under acidic conditions.

  • Acetylation: Introduction of the acetyl group using acetic anhydride.

  • Amidation: Reaction with a suitable amine to form the final benzamide derivative.

Biological Activities and Potential Applications

Benzothiazole derivatives, including this compound, have been studied for their broad spectrum of biological activities. These include:

  • Antimicrobial Properties: Benzothiazoles are known for their antimicrobial effects against various pathogens.

  • Anticancer Properties: They have shown potential in inhibiting cancer cell growth and inducing apoptosis.

  • Other Activities: The structural features of these compounds may also contribute to other biological effects, such as modulation of enzymatic activity.

Data Table: Biological Activities of Related Benzothiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamideAntiviralEbola Virus (Vero Cells)
4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamideAnticancerVarious Cancer Cell Lines
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideAnti-inflammatory5-LOX Inhibition

Future Directions:

  • Structure Optimization: Modifications to enhance biological activity and reduce toxicity.

  • In Vivo Studies: Necessary to confirm efficacy and safety in living organisms.

  • Mechanism of Action: Detailed studies to understand how the compound interacts with biological targets.

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